molecular formula C8H14N2S B14596533 Octahydro-3H-imidazo[1,5-a]azepine-3-thione CAS No. 60870-76-0

Octahydro-3H-imidazo[1,5-a]azepine-3-thione

Cat. No.: B14596533
CAS No.: 60870-76-0
M. Wt: 170.28 g/mol
InChI Key: RKJVUMCSDWFAQW-UHFFFAOYSA-N
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Description

Octahydro-3H-imidazo[1,5-a]azepine-3-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-3H-imidazo[1,5-a]azepine-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a diamine with a thiocarbonyl compound under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Octahydro-3H-imidazo[1,5-a]azepine-3-thione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Octahydro-3H-imidazo[1,5-a]azepine-3-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Octahydro-3H-imidazo[1,5-a]azepine-3-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Octahydro-3H-imidazo[1,5-a]azepine-3-thione can be compared with other similar compounds, such as:

    Imidazo[1,5-a]pyrimidine: This compound has a similar structure but contains a pyrimidine ring instead of an azepine ring.

    Imidazo[2,1-b][1,3]thiazine: This compound contains a thiazine ring and has different chemical properties.

    Imidazo[1,2-a]pyrazine: This compound contains a pyrazine ring and is used in different applications.

The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and sulfur atoms, which confer unique chemical and biological properties.

Properties

CAS No.

60870-76-0

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

1,2,5,6,7,8,9,9a-octahydroimidazo[1,5-a]azepine-3-thione

InChI

InChI=1S/C8H14N2S/c11-8-9-6-7-4-2-1-3-5-10(7)8/h7H,1-6H2,(H,9,11)

InChI Key

RKJVUMCSDWFAQW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CNC(=S)N2CC1

Origin of Product

United States

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